molecular formula C9H9N3O B3302258 5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 915924-24-2

5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B3302258
CAS No.: 915924-24-2
M. Wt: 175.19 g/mol
InChI Key: LSOYNQAPMFBFMA-UHFFFAOYSA-N
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Description

5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound that features a pyrazolone core substituted with an aminophenyl group. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one typically involves the cyclization of hydrazine derivatives with β-diketones or β-ketoesters. One common method is the reaction of 3-aminobenzoyl hydrazine with ethyl acetoacetate under acidic or basic conditions to yield the desired pyrazolone derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential anti-inflammatory, analgesic, and anticancer properties.

    Industry: Utilized in the development of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the pyrazolone ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one
  • 5-(3-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one
  • 5-(3-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one is unique due to the presence of the amino group at the meta position, which influences its reactivity and biological activity. This positional isomerism can lead to different binding affinities and selectivities compared to its para and ortho counterparts .

Properties

IUPAC Name

3-(3-aminophenyl)-1,4-dihydropyrazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c10-7-3-1-2-6(4-7)8-5-9(13)12-11-8/h1-4H,5,10H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSOYNQAPMFBFMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NNC1=O)C2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 2
5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 3
5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 4
5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 5
5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 6
5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one

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